molecular formula C25H36O2 B5114614 1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene

1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene

Cat. No.: B5114614
M. Wt: 368.6 g/mol
InChI Key: IDMGIBMUKMIRBO-UHFFFAOYSA-N
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Description

1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with tert-butyl groups and a pentoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst. This reaction produces tert-butylbenzene, which is then further reacted with other reagents to introduce the pentoxy chain and additional tert-butyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The tert-butyl groups and pentoxy chain may influence the compound’s solubility, stability, and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene is unique due to its complex structure, which includes multiple tert-butyl groups and a pentoxy chain

Properties

IUPAC Name

1-tert-butyl-2-[5-(2-tert-butylphenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O2/c1-24(2,3)20-14-8-10-16-22(20)26-18-12-7-13-19-27-23-17-11-9-15-21(23)25(4,5)6/h8-11,14-17H,7,12-13,18-19H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMGIBMUKMIRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCCCCOC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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